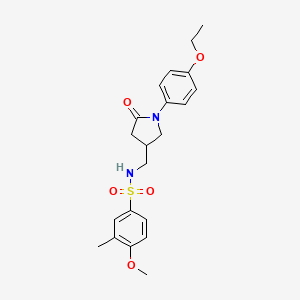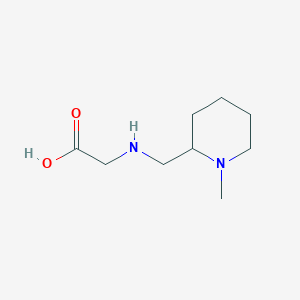
4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the family of triazoles, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Molecular Structure and Interactions
4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole and its derivatives exhibit complex molecular structures with significant delocalization of π-electron density within the triazole ring, influencing their interaction and bonding patterns. This characteristic is crucial in the formation of supramolecular chains and interactions in solid states, such as hydrogen bonding and C–H···O interactions, forming unique chain topologies and crystal structures. These molecular features are fundamental for understanding the compound's behavior in various applications, including pharmaceuticals and materials science (Boechat et al., 2010) (Boechat et al., 2016).
Antifungal Activities
The introduction of the cyclopropyl side chain in 1H-1,2,4-triazole derivatives has shown significant antifungal activities, particularly against deep fungal infections. These derivatives exhibit promising antifungal potential, suggesting their applicability in developing novel antifungal agents (Zhao Qingjie et al., 2009).
Versatile Biological Activities
1H-1,2,3-triazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural adaptability of these compounds allows for various biological applications, emphasizing their importance in pharmaceutical research (Ferreira et al., 2013).
Antioxidative and Antimicrobial Properties
Certain 1,2,4-triazole derivatives, specifically those containing the 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring, have been synthesized and found to possess notable antioxidative and antimicrobial activities. These properties are particularly evident against specific microorganisms, indicating their potential in developing new antimicrobial agents (Yildirim, 2020).
特性
IUPAC Name |
4-cyclopropyl-1-(3-methylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-3-2-4-11(7-9)15-8-12(13-14-15)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXSNALYFUCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)








![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2632214.png)
![Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2632216.png)

